molecular formula C24H27NO4 B13496400 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13496400
M. Wt: 393.5 g/mol
InChI Key: QRFBXRZEXXDVKA-UHFFFAOYSA-N
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Description

3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: is a synthetic organic compound that features a complex structure, combining a cyclobutyl ring, a fluorenylmethoxycarbonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The final step involves coupling the protected amino group with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, converting it to a fluorenylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fluorenylmethyl derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, particularly in the protection of amino groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Protein Engineering: Used in the modification of proteins to study their structure and function.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The cyclobutyl ring provides structural rigidity, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids, such as:

Uniqueness

  • Structural Features : The presence of the cyclobutyl ring and the specific positioning of the fluorenylmethoxycarbonyl group make this compound unique.
  • Reactivity : The compound’s reactivity is influenced by the steric hindrance and electronic effects of the cyclobutyl ring and fluorenylmethoxycarbonyl group.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-(3,3-dimethylcyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H27NO4/c1-24(2)12-15(13-24)11-21(22(26)27)25-23(28)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

QRFBXRZEXXDVKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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